molecular formula C10H17N3O B1141555 2-(5-Cyclopentylmethyl-[1,3,4]oxadiazol-2-yl)-ethylamine CAS No. 1251360-46-9

2-(5-Cyclopentylmethyl-[1,3,4]oxadiazol-2-yl)-ethylamine

Cat. No.: B1141555
CAS No.: 1251360-46-9
M. Wt: 195
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Description

2-(5-Cyclopentylmethyl-[1,3,4]oxadiazol-2-yl)-ethylamine is a heterocyclic compound containing an oxadiazole ring The oxadiazole ring is a five-membered ring consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopentylmethyl-[1,3,4]oxadiazol-2-yl)-ethylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another approach includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopentylmethyl-[1,3,4]oxadiazol-2-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-(5-Cyclopentylmethyl-[1,3,4]oxadiazol-2-yl)-ethylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Cyclopentylmethyl-[1,3,4]oxadiazol-2-yl)-ethylamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another isomer of oxadiazole with different properties and applications.

    1,2,3-Oxadiazole: A less common isomer with unique chemical behavior.

    1,2,5-Oxadiazole:

Uniqueness

2-(5-Cyclopentylmethyl-[1,3,4]oxadiazol-2-yl)-ethylamine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1251360-46-9

Molecular Formula

C10H17N3O

Molecular Weight

195

Synonyms

2-(5-Cyclopentylmethyl-[1,3,4]oxadiazol-2-yl)-ethylamine

Origin of Product

United States

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